2-Cyclobutyl-2-methylpropan-1-amine
Description
2-Cyclobutyl-2-methylpropan-1-amine (C₈H₁₇N) is a branched primary amine featuring a cyclobutyl group and a methyl substituent on the central carbon. Its structural uniqueness arises from the strained cyclobutane ring, which influences its physicochemical properties and reactivity. Key identifiers include:
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
2-cyclobutyl-2-methylpropan-1-amine |
InChI |
InChI=1S/C8H17N/c1-8(2,6-9)7-4-3-5-7/h7H,3-6,9H2,1-2H3 |
InChI Key |
QUXXHKIXWXOGGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1CCC1 |
Origin of Product |
United States |
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of 2-Cyclobutyl-2-methylpropan-1-amine are not readily available in the literature.
- it is likely that this compound can be synthesized through organic synthesis methods involving cyclization reactions or reductive amination.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions would depend on the specific reaction being studied.
- Major products formed from these reactions would vary based on the reaction type.
Scientific Research Applications
- Research on 2-Cyclobutyl-2-methylpropan-1-amine is limited, but it could have applications in medicinal chemistry, drug discovery, and organic synthesis.
- Its unique structural features may make it interesting for exploring new chemical reactions or biological activities.
Mechanism of Action
- Unfortunately, detailed information about the mechanism of action for this compound is not readily available.
- Further research would be needed to understand how it exerts its effects.
Comparison with Similar Compounds
Structural Analog Overview
The following compounds share structural motifs with 2-cyclobutyl-2-methylpropan-1-amine, differing in substituents or backbone configuration:
Structural and Functional Differences
Branching and Substitution Patterns: The target compound has a primary amine (-NH₂) with a cyclobutyl group and a single methyl branch. In contrast, 1-cyclobutyl-2,2-dimethylpropan-1-amine () is a tertiary amine with two methyl groups, reducing steric accessibility to the nitrogen center.
Ring Strain and Reactivity :
- The cyclobutyl ring in the target compound introduces significant ring strain (≈110° bond angles), making it more reactive toward ring-opening or isomerization compared to larger cycloalkane analogs .
- Compounds like N-(2-chloroethyl)-N-methylpropan-2-amine () lack cyclic motifs but feature a chloroethyl group , enabling nucleophilic substitution reactions.
Physicochemical Properties: Limited data on boiling points or solubility are available in the provided evidence. However:
- The hydrochloride salt of the target compound (CID 116490847) suggests improved aqueous solubility compared to the free base .
Biological Activity
2-Cyclobutyl-2-methylpropan-1-amine, also known as 2-Cyclobutyl-2-methylpropanamine, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The compound has a molecular formula of C_7H_15N and a molecular weight of approximately 115.20 g/mol. It features a cyclobutyl group attached to a branched amine structure, which influences its reactivity and interaction with biological systems. The unique branching at the second carbon atom enhances its potential as a pharmacological agent.
Research indicates that this compound interacts with specific molecular targets within biological systems. It is believed to modulate enzyme activities and influence various metabolic processes. The exact pathways affected are still under investigation, but preliminary studies suggest potential roles in:
- Enzyme inhibition : The compound may act as an inhibitor for certain enzymes, impacting biochemical pathways.
- Receptor modulation : It could interact with receptors involved in neurotransmission or other cellular signaling pathways.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies, highlighting its potential therapeutic applications:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains, suggesting potential use in infection control. |
| Cytotoxicity | Shows selective cytotoxic effects on specific cancer cell lines, indicating possible anticancer properties. |
| Neuroprotective Effects | Preliminary data suggest neuroprotective effects in models of neurodegenerative diseases. |
Case Studies and Research Findings
- Antimicrobial Activity : In vitro studies have demonstrated that this compound possesses antimicrobial properties against several Gram-positive and Gram-negative bacteria. These findings suggest its potential as a lead compound for developing new antibiotics .
- Cytotoxic Effects : A study investigating the cytotoxicity of various amines found that this compound selectively inhibited the growth of specific cancer cell lines at micromolar concentrations. This selectivity may be attributed to its unique structural features .
- Neuroprotective Properties : Research examining the neuroprotective effects of similar compounds indicated that this compound might protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative conditions .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Half-life | Data not yet fully established |
| Bioavailability | Under investigation |
| Metabolism | Primarily via CYP450 enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
